1,2,3,9-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,2,3,9-Tetrachlorodibenzo-P-dioxin is a type of dioxin, which is a group of long-lived polyhalogenated organic compounds that are primarily anthropogenic and contribute toxic, persistent organic pollution in the environment . Dioxins are notorious for their adverse effects on public health and the environment . They are known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Mechanism of Action
Dioxins, including 1,2,3,9-Tetrachlorodibenzo-P-dioxin, are known to activate the aryl hydrocarbon receptor (AhR), leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This activation mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
Dioxins, including 1,2,3,9-Tetrachlorodibenzo-P-dioxin, are known to be highly toxic and can cause a variety of health effects. They are classified as group 1 human carcinogens by the International Agency for Research on Cancer . They can cause skin irritation, drowsiness, dizziness, and may damage fertility or the unborn child .
Future Directions
There is increasing interest in studying the multigenerational and transgenerational effects of dioxins . There is also ongoing research into the proteomic changes induced by dioxins in various cell types . These studies provide biological plausibility for the potential of dioxin exposure at a critical time-window to induce epigenetic alterations across multiple generations .
Properties
IUPAC Name |
1,2,3,9-tetrachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-2-1-3-7-11(5)18-12-8(17-7)4-6(14)9(15)10(12)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHZKSHSHQJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074089 | |
Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-26-6 | |
Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,9-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338WW7175Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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